2-Amino-3-ciano-5-metilpirazina 1-óxido

Descripción general

Descripción

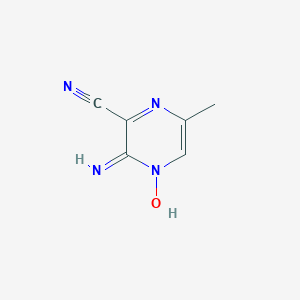

2-Amino-3-cyano-5-methylpyrazine 1-oxide is a heterocyclic organic compound with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol It is characterized by the presence of an amino group, a cyano group, and a methyl group attached to a pyrazine ring, with an oxide functional group at the 1-position

Aplicaciones Científicas De Investigación

Drug Development

2-Amino-3-cyano-5-methylpyrazine 1-oxide has been identified as a crucial intermediate in the synthesis of compounds with therapeutic potential against diseases associated with elevated IgE levels, such as:

- Bronchial Asthma

- Allergic Rhinitis

- Atopic Dermatitis

- Hypersensitivity Disorders

A notable study indicated that derivatives synthesized from this compound exhibit significant IgE production inhibitory effects, making them promising candidates for treating IgE-related diseases .

Proteomics Research

In proteomics, 2-Amino-3-cyano-5-methylpyrazine 1-oxide is utilized for its ability to modify proteins and peptides, enhancing their stability and activity. Its application in this field allows for improved analytical techniques and better understanding of protein interactions .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel pyrazine derivatives that have potential applications in various fields, including:

- Agricultural Chemistry : Development of agrochemicals that target specific pests or diseases.

- Material Science : Creation of new materials with desired properties through polymerization processes involving pyrazine derivatives .

Case Study 1: Inhibitory Effects on IgE Production

A comprehensive study demonstrated that derivatives of 2-Amino-3-cyano-5-methylpyrazine 1-oxide significantly inhibited IgE production in BALB/c mice models. The results indicated a marked reduction in allergic symptoms, suggesting a viable pathway for therapeutic development .

Case Study 2: Synthesis and Characterization of New Derivatives

Research focused on synthesizing new derivatives from 2-Amino-3-cyano-5-methylpyrazine 1-oxide revealed several compounds with enhanced biological activity. These compounds were characterized using various spectroscopic methods, confirming their potential for further pharmaceutical development .

Data Tables

| Application Area | Specific Use | Example Compounds Derived |

|---|---|---|

| Pharmaceutical Development | IgE suppression in allergic conditions | H-quinolidin derivatives |

| Proteomics | Protein modification for stability | Peptide conjugates |

| Agricultural Chemistry | Development of targeted agrochemicals | Pyrazine-based pesticides |

| Material Science | Synthesis of new materials | Pyrazine polymers |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyano-5-methylpyrazine 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-methyl-2-pyrazinecarbonitrile with an oxidizing agent to introduce the oxide functional group at the 1-position . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of 2-Amino-3-cyano-5-methylpyrazine 1-oxide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.

Substitution: The amino and cyano groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Oxidation Products: Further oxidized pyrazine derivatives.

Reduction Products: Hydroxylated pyrazine derivatives.

Substitution Products: Various substituted pyrazine derivatives depending on the reagents used.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-cyano-5-methylpyrazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

- 3-Amino-6-methyl-2-pyrazinecarbonitrile 4-oxide

- 3-Amino-6-methylpyrazine-2-carbonitrile 4-oxide

- Pyrazinecarbonitrile, 3-amino-6-methyl-, 4-oxide

Comparison: 2-Amino-3-cyano-5-methylpyrazine 1-oxide is unique due to the presence of the oxide functional group at the 1-position, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Actividad Biológica

2-Amino-3-cyano-5-methylpyrazine 1-oxide (C5H7N3O) is a nitrogen-rich heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

2-Amino-3-cyano-5-methylpyrazine 1-oxide is characterized by its pyrazine ring structure, which is known for its diverse biological activities. The compound's molecular formula is C5H7N3O, and it has a melting point of approximately 116-117 °C, indicating good thermal stability which is crucial for its applications in medicinal chemistry .

Antimicrobial Properties

Recent studies have indicated that 2-amino-3-cyano-5-methylpyrazine 1-oxide exhibits significant antimicrobial activity. Research has shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further development in antibacterial therapies.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 12 | 100 |

This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of 2-amino-3-cyano-5-methylpyrazine 1-oxide have also been investigated. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular pathways related to cell survival and proliferation.

Case Study:

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The following results were observed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

These findings suggest that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer agent .

The biological activity of 2-amino-3-cyano-5-methylpyrazine 1-oxide is attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction: It may bind to cellular receptors, altering signaling pathways critical for cell survival.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress within cells, leading to apoptosis in cancer cells.

Pharmacokinetics

Pharmacokinetic studies indicate that 2-amino-3-cyano-5-methylpyrazine 1-oxide has favorable absorption characteristics, with predicted bioavailability due to its solubility in water and organic solvents. Its pKa value suggests that it remains ionized under physiological conditions, which may enhance its interaction with biological targets .

Propiedades

IUPAC Name |

4-hydroxy-3-imino-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-3-10(11)6(8)5(2-7)9-4/h3,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUMHCRSPDRZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N)C(=N1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575828 | |

| Record name | 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19994-56-0 | |

| Record name | 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.